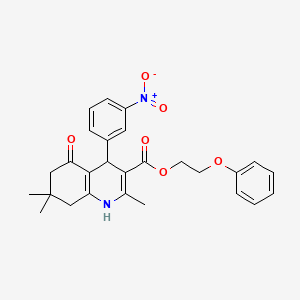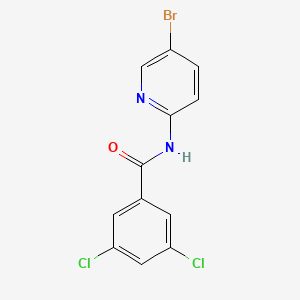![molecular formula C11H18N2OS B4929498 N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)
N-[(allylamino)carbonothioyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(allylamino)carbonothioyl]cyclohexanecarboxamide, also known as AT-001, is a chemical compound that has been the focus of numerous scientific studies due to its potential therapeutic applications. This compound belongs to the class of thioamides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[(allylamino)carbonothioyl]cyclohexanecarboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in the growth of cancer cells. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(allylamino)carbonothioyl]cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, fungi, and viruses. Furthermore, it has been shown to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(allylamino)carbonothioyl]cyclohexanecarboxamide in lab experiments is its ability to inhibit the growth of various bacteria, fungi, and viruses. Furthermore, it has been shown to have potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of N-[(allylamino)carbonothioyl]cyclohexanecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to explore its potential as an anti-inflammatory agent. Additionally, future studies could investigate its potential as an antiviral agent, as well as its use in combination with other drugs for the treatment of cancer.
Synthesis Methods
The synthesis of N-[(allylamino)carbonothioyl]cyclohexanecarboxamide has been achieved through several methods, including the reaction of allylamine with carbon disulfide followed by reaction with cyclohexanecarboxylic acid. Another method involves the reaction of allylamine with carbon disulfide followed by reaction with cyclohexanone. Both methods result in the formation of N-[(allylamino)carbonothioyl]cyclohexanecarboxamide with high yield and purity.
Scientific Research Applications
N-[(allylamino)carbonothioyl]cyclohexanecarboxamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties. Furthermore, it has been shown to have potential as an anticancer agent. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(prop-2-enylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDUOZREVRYYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)
![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)

![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)

![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4929445.png)
![4-[(4-ethoxyphenyl)amino]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4929461.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4929475.png)
![2-ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3-nitrobenzoate](/img/structure/B4929483.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)



![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)